3-Hydroxyaspartic acid is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.
(3S)-3-hydroxy-D-aspartic acid
CAS No.: 5753-30-0
Cat. No.: VC21537420
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5753-30-0 |
---|---|
Molecular Formula | C4H7NO5 |
Molecular Weight | 149.10 g/mol |
IUPAC Name | 2-amino-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) |
Standard InChI Key | YYLQUHNPNCGKJQ-UHFFFAOYSA-N |
Isomeric SMILES | CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Chemical Properties and Structure
(3S)-3-hydroxy-D-aspartic acid is a hydroxylated form of D-aspartic acid with specific stereochemistry. Its chemical structure features a hydroxyl group at the 3-position with S configuration while maintaining the D configuration at the alpha carbon.
Basic Chemical Information
Property | Value |
---|---|
CAS Number | 5753-30-0 |
Molecular Formula | C₄H₇NO₅ |
Molecular Weight | 149.10 g/mol |
IUPAC Name | (2R,3S)-2-amino-3-hydroxybutanedioic acid |
PubChem CID | 6603868 |
Physical and Chemical Properties
Property | Value |
---|---|
XLogP3-AA | -4.4 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 3 |
Exact Mass | 149.03242232 Da |
The compound possesses two carboxylic acid groups and one amino group, making it amphoteric in nature. The hydroxyl group at the 3-position significantly influences its chemical reactivity and biological function. The molecule contains multiple functional groups that can participate in hydrogen bonding, affecting its solubility in various solvents and its interactions with biological molecules .
Structural Relationships
(3S)-3-hydroxy-D-aspartic acid is a conjugate acid of (3S)-3-hydroxy-D-aspartate(1-) and exists as an enantiomer of (3R)-3-hydroxy-L-aspartic acid. This stereochemical relationship is crucial for understanding its biological activity, as enzymes often display high stereoselectivity .
Natural Occurrence and Sources
Natural Sources
(3S)-3-hydroxy-D-aspartic acid has been identified as a natural product in specific plant species. It occurs naturally in:
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Garcinia mangostana (Mangosteen)
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Astragalus sinicus (Chinese milk vetch)
These natural sources indicate the compound's occurrence in diverse biological systems, although it appears to be relatively rare in nature compared to standard amino acids.
Synthesis and Preparation
Synthetic Approaches
The synthesis of (3S)-3-hydroxy-D-aspartic acid typically involves the hydroxylation of aspartic acid derivatives through carefully controlled chemical processes. Common approaches include:
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Asymmetric synthesis using chiral templates
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Enolate hydroxylation reactions
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Stereochemically controlled hydroxylation of aspartic acid precursors
These synthetic routes must carefully control the stereochemistry at both the alpha-carbon and the hydroxylation site to ensure the correct configuration of the final product.
Purification Methods
After synthesis, purification typically involves:
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Chromatographic separation
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Recrystallization
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Ion-exchange chromatography
These methods help achieve the high levels of purity required for research applications and ensure the stereochemical integrity of the compound.
Biological Significance and Functions
Comparative Biochemistry
Insights can be gained by examining related compounds. The L-isomer ((3S)-3-hydroxy-L-aspartic acid) is metabolized in yeast by a specific dehydratase enzyme (threo-3-hydroxyaspartate ammonia-lyase) that converts it to oxaloacetate and ammonia. This enzymatic activity suggests a detoxification role for naturally occurring 3-hydroxyaspartate derivatives .
A similar metabolic pathway might exist for the D-isomer, though with different enzymes given the stereochemical differences. D-aspartic acid, a related compound, has been shown to induce oxidative stress in certain tissues, which may suggest caution when considering biological applications of (3S)-3-hydroxy-D-aspartic acid.
Research Applications and Findings
Biochemical Research
The compound has been used in research contexts to study:
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Enzymatic specificity
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Stereochemical determinants of biological activity
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Structure-activity relationships of aspartate derivatives
These applications take advantage of the unique stereochemical properties of (3S)-3-hydroxy-D-aspartic acid to probe biochemical mechanisms.
Pharmacological Investigations
Given the biological activities associated with related compounds, (3S)-3-hydroxy-D-aspartic acid has been investigated for potential pharmacological applications. The compound's structural similarity to aspartic acid, an important neurotransmitter precursor, suggests possible neuroactive properties that warrant further investigation.
Analytical Chemistry Applications
In analytical chemistry, (3S)-3-hydroxy-D-aspartic acid serves as:
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A chiral reference compound
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A standard for stereochemical analysis
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A probe for studying stereoselective reactions
These applications leverage the well-defined stereochemistry of the compound to develop and validate analytical methods.
Structural Comparisons and Biochemical Context
Comparison with Similar Compounds
Compound | Molecular Formula | Key Differences |
---|---|---|
(3S)-3-hydroxy-D-aspartic acid | C₄H₇NO₅ | D configuration at alpha carbon, S configuration at C3 |
(3R)-3-hydroxy-L-aspartic acid | C₄H₇NO₅ | L configuration at alpha carbon, R configuration at C3 |
D-aspartic acid | C₄H₇NO₄ | Lacks hydroxyl group at C3 position |
L-aspartic acid | C₄H₇NO₄ | Standard amino acid in proteins, lacks hydroxyl group |
This comparison illustrates the structural relationships between (3S)-3-hydroxy-D-aspartic acid and related compounds, highlighting the importance of stereochemistry in determining biological function and chemical properties .
Enzyme Interactions
The interaction of (3S)-3-hydroxy-D-aspartic acid with enzymes is influenced by its unique stereochemistry. By examining the L-isomer's interaction with the enzyme threo-3-hydroxyaspartate ammonia-lyase, we can gain insights into potential enzymatic reactions involving the D-isomer:
Enzyme | Reaction with L-isomer | Potential Reaction with D-isomer |
---|---|---|
Threo-3-hydroxyaspartate ammonia-lyase | Conversion to oxaloacetate + NH₃ | Likely no reaction due to stereochemical differences |
D-amino acid oxidase | N/A | Possible oxidative deamination |
Aspartate racemase | Possible conversion to D-isomer | Possible conversion to L-isomer |
These enzymatic interactions are critical for understanding the metabolic fate and biological significance of (3S)-3-hydroxy-D-aspartic acid in various biological systems .
Future Research Directions
Metabolic Pathway Elucidation
Further research is needed to elucidate the specific metabolic pathways involving (3S)-3-hydroxy-D-aspartic acid. This includes:
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Identification of enzymes that specifically interact with this compound
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Determination of its metabolic fate in various organisms
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Investigation of its potential role in amino acid metabolism
These studies would provide valuable insights into the biological significance of this unusual amino acid derivative.
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